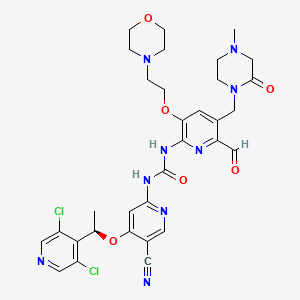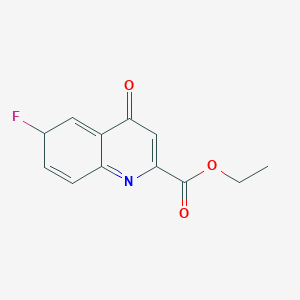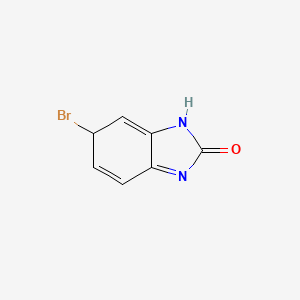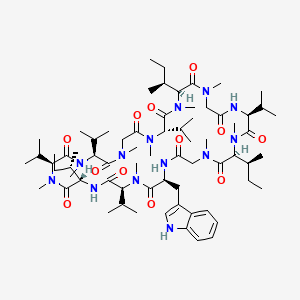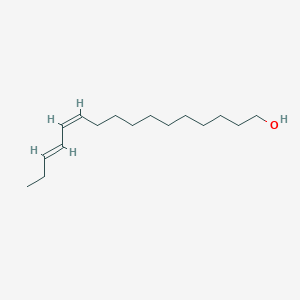
1-Pyrenebutanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrenebutanoyl-CoA is a type of coenzyme A that plays a significant role in metabolic processes. It is known for its ability to non-competitively inhibit phosphorylating (ADP-stimulated) respiration in rat liver mitochondria and competitively inhibit carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase . This compound is used extensively in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenebutanoyl-CoA involves several steps, starting with the preparation of pyrene derivatives. The pyrene derivative is then reacted with butanoyl chloride to form 1-pyrenebutanoyl chloride. This intermediate is subsequently reacted with coenzyme A under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Pyrenebutanoyl-CoA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of pyrene derivatives with different functional groups .
Scientific Research Applications
1-Pyrenebutanoyl-CoA has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying lipid metabolism and membrane dynamics
Biology: Investigated for its role in mitochondrial respiration and enzyme inhibition
Medicine: Explored for its potential therapeutic applications in metabolic disorders
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
1-Pyrenebutanoyl-CoA exerts its effects by inhibiting specific enzymes involved in metabolic processes. It non-competitively inhibits phosphorylating respiration in mitochondria and competitively inhibits carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase . These actions disrupt the normal metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: Another coenzyme A derivative involved in metabolic processes.
Succinyl-CoA: Plays a role in the tricarboxylic acid cycle.
Malonyl-CoA: Involved in fatty acid synthesis.
Uniqueness
1-Pyrenebutanoyl-CoA is unique due to its fluorescent properties, making it a valuable tool for studying lipid metabolism and membrane dynamics. Its ability to inhibit specific enzymes also sets it apart from other coenzyme A derivatives .
Properties
Molecular Formula |
C41H50N7O17P3S |
|---|---|
Molecular Weight |
1037.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate |
InChI |
InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34+,35?,36+,40-/m1/s1 |
InChI Key |
FXJCVEBQTCSQNB-XPNXHGDSSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


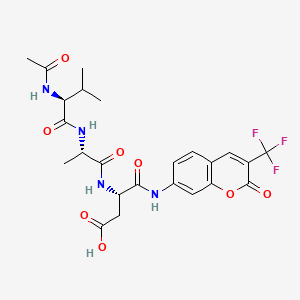

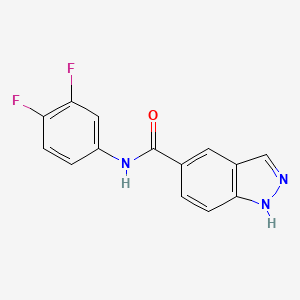
![Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12362962.png)
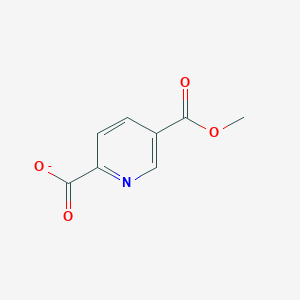
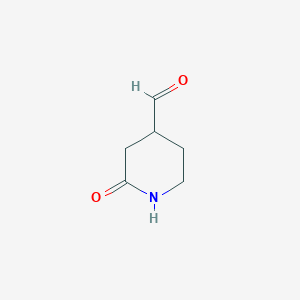
![N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid](/img/structure/B12362970.png)

![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)
